Cas no 1237075-29-4 (2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid)

2-Nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid is a fluorinated aromatic compound featuring a nitro group and a carboxylic acid functionality. Its structural design, incorporating a trifluoromethylphenyl moiety, enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and trifluoromethyl groups contribute to its reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The carboxylic acid group further allows for derivatization into esters, amides, or other functionalized derivatives. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to modulate solubility and binding properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid structure
1237075-29-4 structure
Product Name:2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid
CAS No:1237075-29-4
MF:C14H8F3NO4
MW:311.212834358215
MDL:MFCD18321748
CID:1214799
PubChem ID:22030315
Update Time:2025-10-19

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid
    • 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
    • 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, 95%
    • 3-Nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
    • DTXSID90621783
    • MFCD18321748
    • 3-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid
    • 2-NITRO-4-(2-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
    • 1237075-29-4
    • A1-55019
    • MDL: MFCD18321748
    • Inchi: 1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20)
    • InChI Key: ORHSAEPWSPARIZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 311.04054222g/mol
  • Monoisotopic Mass: 311.04054222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 83.1Ų

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328989-5 g
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, 95%; .
1237075-29-4 95%
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€1159.00 2023-04-26
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abcr
AB328989-5g
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid, 95%; .
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€1159.00 2025-04-21

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1237075-29-4)2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid
Order Number:A1111225
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:58
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid

Introduction to 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid (CAS No: 1237075-29-4)

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid is a specialized organic compound characterized by its nitro and trifluoromethyl substituents, which contribute to its unique chemical properties and potential applications in pharmaceutical and materials science research. This compound, identified by the CAS number 1237075-29-4, has garnered attention in recent years due to its structural features and the versatility it offers in synthetic chemistry.

The molecular structure of 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid consists of a benzoic acid core substituted with a nitro group at the 2-position and a phenyl ring with a trifluoromethyl group at the 2-position of that phenyl ring. This arrangement imparts significant electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (nitro) and electron-donating (trifluoromethyl) groups allows for fine-tuning of reactivity, which is crucial in medicinal chemistry applications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both nitro and trifluoromethyl groups. These functional groups are known to enhance binding affinity and metabolic stability, which are critical factors in drug design. For instance, studies have shown that nitroaromatic compounds can serve as precursors for bioactive molecules targeting various therapeutic pathways. The trifluoromethyl group, in particular, is widely recognized for its ability to improve lipophilicity and binding interactions with biological targets.

Current research in the field of 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid is focused on its role as a building block for developing novel pharmaceutical agents. Researchers are investigating its derivatives as potential inhibitors of enzymes involved in inflammatory responses and cancer progression. The nitro group can be reduced to an amine, opening up possibilities for further functionalization into more complex structures. Additionally, the trifluoromethyl-substituted phenyl ring can be modified through cross-coupling reactions to introduce additional pharmacophores.

The compound’s utility extends beyond pharmaceuticals into materials science. Its aromatic structure and electron-deficient nature make it a candidate for applications in organic electronics, such as in the development of liquid crystals or semiconducting materials. The electron-withdrawing effects of the nitro group can influence charge transport properties, making it useful in designing advanced materials with specific optoelectronic characteristics.

From a synthetic chemistry perspective, 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid serves as an excellent starting material for exploring new synthetic pathways. The presence of both reactive sites—the nitro group and the aromatic ring—allows for diverse transformations, including nucleophilic aromatic substitution, reduction reactions, and metal-catalyzed coupling reactions. These synthetic opportunities make it a valuable asset in laboratory settings where innovation in molecule construction is paramount.

In conclusion, 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid (CAS No: 1237075-29-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a promising candidate for further research in drug discovery and materials science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a significant role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1237075-29-4)2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic Acid
A1111225
Purity:99%
Quantity:5g
Price ($):687.0
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